3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate
Description
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate is a synthetic coumarin derivative featuring a 1,2,4-oxadiazole moiety substituted with a 4-fluorophenyl group at the 3-position and a propanoate ester at the 8-position of the coumarin scaffold. The fluorine atom enhances electronegativity and metabolic stability, while the propanoate ester may influence solubility and bioavailability. Structural analysis of this compound and its analogs often employs crystallographic tools like SHELX .
Properties
IUPAC Name |
[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxochromen-8-yl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O5/c1-2-16(24)26-15-5-3-4-12-10-14(20(25)27-17(12)15)19-22-18(23-28-19)11-6-8-13(21)9-7-11/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIHQQFIJQXIMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions . The chromenone moiety can be introduced through a condensation reaction involving salicylaldehyde and an appropriate β-keto ester . The final step involves the esterification of the chromenone derivative with the oxadiazole intermediate under suitable conditions, such as using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate can undergo various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form quinone derivatives under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its chromenone moiety.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its multiple functional groups. The oxadiazole ring may interact with nucleophilic sites, while the chromenone moiety can participate in π-π stacking interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Insights :
- The 4-fluorophenyl derivative likely has a marginally lower logP than the 2-methylphenyl analog due to fluorine’s electronegativity, which slightly increases polarity.
- Both oxadiazole-coumarin hybrids share identical hydrogen bond acceptors (9) and polar surface areas (~72 Ų), suggesting similar solubility challenges .
Biological Activity
The compound 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate is a derivative of oxadiazole and chromene, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 302.23 g/mol. The structure features a chromene moiety linked to an oxadiazole ring, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds with oxadiazole and chromene structures exhibit various biological activities, including:
1. Antimicrobial Activity
Several studies have demonstrated that oxadiazole derivatives possess significant antimicrobial properties. For instance, compounds similar to the one have shown efficacy against various bacterial strains and fungi.
2. Anti-inflammatory Effects
Oxadiazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The presence of the fluorine atom in the structure may enhance these inhibitory effects due to its electron-withdrawing nature, potentially increasing the compound's reactivity with enzyme active sites.
3. Anticancer Potential
Research has indicated that oxadiazole-based compounds can induce apoptosis in cancer cells. For example, derivatives have been tested against breast cancer cell lines (e.g., MCF-7), showing promising cytotoxicity profiles.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may interact with specific enzymes involved in inflammatory processes or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation: Some derivatives are known to increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis in cancer cells.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| 1. Antimicrobial Study | In vitro tests revealed that oxadiazole derivatives inhibited the growth of E. coli and S. aureus with MIC values ranging from 10 to 50 µg/mL. |
| 2. Anti-inflammatory Activity | Compounds demonstrated IC50 values against COX enzymes in the range of 20–30 µM, indicating moderate anti-inflammatory potential. |
| 3. Cytotoxicity Assay | The compound exhibited IC50 values of 15 µM against MCF-7 cells, suggesting significant anticancer activity compared to standard chemotherapeutics. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
